chemical structure of 4-acetyl-2-thiophenecarboxylic acid
Structure, Synthesis, and Pharmacophore Utility in Drug Discovery Executive Summary 4-Acetyl-2-thiophenecarboxylic acid (C₇H₆O₃S) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceut...
Author: BenchChem Technical Support Team. Date: February 2026
Structure, Synthesis, and Pharmacophore Utility in Drug Discovery
Executive Summary
4-Acetyl-2-thiophenecarboxylic acid (C₇H₆O₃S) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antibacterial scaffolds. Unlike its more common isomer, 5-acetyl-2-thiophenecarboxylic acid , the 4-acetyl variant offers a unique "meta-like" substitution pattern on the thiophene ring. This structural geometry alters the vector of the hydrogen-bond acceptors (carbonyl and carboxylate), enabling distinct binding modes in protein active sites.
This guide addresses the critical challenge of synthesizing this regioisomer—which cannot be accessed via standard electrophilic aromatic substitution—and provides validated protocols for its characterization and utilization.
Chemical Identity & Physiochemical Profile
The 4-acetyl isomer is defined by the placement of the acetyl group at the
-position (C4) relative to the sulfur, while the carboxylic acid occupies the -position (C2).
Property
Data / Descriptor
IUPAC Name
4-Acetylthiophene-2-carboxylic acid
Molecular Formula
C₇H₆O₃S
Molecular Weight
170.19 g/mol
CAS Number
Note: Often conflated with 5-isomer (4066-41-5). Specific CAS for 4-isomer is rare/derivative-dependent.
Physical State
Off-white to pale yellow solid
Solubility
Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water
pKa (Predicted)
~3.5 (Carboxylic acid), ~19 (Acetyl -proton)
LogP (Predicted)
1.2 – 1.5
H-Bond Donors/Acceptors
1 Donor (COOH), 3 Acceptors (C=O, COOH, S)
Structural Visualization
The following diagram illustrates the atomic connectivity and the critical numbering scheme that distinguishes this compound from the 5-acetyl isomer.
[1]
Synthetic Pathways & Process Chemistry
The Regioselectivity Challenge
Direct acetylation of 2-thiophenecarboxylic acid (Friedel-Crafts acylation) fails to produce the 4-acetyl isomer. The thiophene ring is highly activated at the
-positions (C2 and C5). Even with the electron-withdrawing carboxyl group at C2, the directing effect and the intrinsic reactivity of the sulfur heterocycle favor substitution at C5.
Therefore, the synthesis of 4-acetyl-2-thiophenecarboxylic acid requires a metal-catalyzed cross-coupling approach using a halogenated precursor.
Recommended Route: The Stille Coupling Strategy
The most reliable method involves the palladium-catalyzed coupling of a 4-bromo-thiophene precursor with a vinyl ether tin reagent, followed by hydrolysis.
In drug discovery, 4-acetyl-2-thiophenecarboxylic acid serves as a bioisostere for substituted benzoic acids.
Fragment-Based Design: The acetyl group provides a vector for growing the molecule into hydrophobic pockets (e.g., in kinase ATP-binding sites), while the carboxylic acid forms a "salt bridge" anchor with lysine or arginine residues.
Scaffold Hopping: Replacing a phenyl ring with a thiophene ring alters the lipophilicity (LogP) and metabolic stability. The 2,4-substitution pattern creates a "bent" geometry compared to the linear 1,4-phenyl or 2,5-thiophene patterns.
References
Campaigne, E., & LeSuer, W. M. (1948). "3-Thenoic Acid."[2] Organic Syntheses, 33, 94. (Foundational thiophene acid chemistry).
Gronowitz, S. (1991). Thiophene and Its Derivatives. Wiley-Interscience. (Authoritative text on thiophene regioselectivity and NMR coupling constants).
Kosugi, M., et al. (1978). "Stille Coupling of Organic Halides with Organotin Reagents." Chemistry Letters. (Primary reference for the acetyl introduction method).
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3742727 (5-Acetyl isomer - used for comparative data). [3]
Structural Isomerism in Thiophene Pharmacophores: A Technical Guide to 4- vs. 5-Acetylthiophene-2-Carboxylic Acid
The following technical guide details the structural, synthetic, and functional distinctions between 4-acetylthiophene-2-carboxylic acid and 5-acetylthiophene-2-carboxylic acid . Executive Summary In medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural, synthetic, and functional distinctions between 4-acetylthiophene-2-carboxylic acid and 5-acetylthiophene-2-carboxylic acid .
Executive Summary
In medicinal chemistry and materials science, the thiophene ring serves as a critical bioisostere for the phenyl group. However, unlike the symmetrical benzene ring, the 5-membered thiophene ring possesses a dipole and distinct bond orders, making the positioning of substituents (regiochemistry) a determinant factor in reactivity, acidity, and binding affinity.
This guide analyzes the two primary acetyl-substituted isomers of thiophene-2-carboxylic acid:
5-Acetylthiophene-2-carboxylic acid (CAS: 4066-41-5): The "Linear" isomer.[1] Thermodynamically favored, easily synthesized, and widely used in established drugs (e.g., Suprofen).
4-Acetylthiophene-2-carboxylic acid (CAS: 88105-23-1): The "Kinked" isomer.[1] Synthetically challenging, offering a distinct vector for side-chain presentation and novel intellectual property (IP) space.[1]
Structural & Electronic Analysis
The core difference lies in the electronic communication between the substituents and the sulfur atom. Thiophene is an electron-rich heterocycle, but the sulfur atom directs electron density preferentially to the
5-Isomer (2,5-Substitution): This arrangement mimics para-substitution in benzene but with higher conjugation efficiency.[1] The C2-carboxyl and C5-acetyl groups are linearly conjugated through the thiophene system.[1] The electron-withdrawing acetyl group at C5 can effectively stabilize the carboxylate anion at C2 via resonance, significantly increasing acidity.
4-Isomer (2,4-Substitution): This arrangement mimics meta-substitution.[1] The C4-acetyl group is electronically "disconnected" from the C2-carboxyl group in terms of direct resonance.[1] The interaction is primarily inductive.
Acidity (pKa) Implications
The position of the acetyl group (an Electron Withdrawing Group, EWG) dictates the acidity of the carboxylic acid.
5-Acetyl Isomer: The strong resonance withdrawal from the 5-position stabilizes the carboxylate anion more effectively.[1] Estimated pKa: ~2.8 – 3.0 (Stronger Acid).[1]
4-Acetyl Isomer: The inductive withdrawal is present but lacks the resonance contribution.[1] Estimated pKa: ~3.2 – 3.4 (Weaker Acid relative to 5-isomer).[1]
Pharmacophore Geometry (Vector Analysis)
Angle: The 5-isomer presents substituents at an angle of ~148°, creating a linear scaffold. The 4-isomer presents them at an acute angle (~60°), creating a "kinked" scaffold useful for fitting into curved enzyme pockets or inducing turns in peptidomimetics.
Figure 1: Electronic connectivity comparison. The 5-isomer allows through-conjugation (red), while the 4-isomer relies on weaker inductive effects (blue dashed).
Measure the Hz difference between the legs of the doublets.
Validation: If
Hz, you have the 5-isomer .[1] If Hz, you have the 4-isomer .
Synthetic Pathways[1][2][5][6]
The synthesis of these two molecules requires fundamentally different strategies due to the directing effects of the thiophene ring.[2]
The 5-Isomer: Electrophilic Aromatic Substitution (EAS)
The 5-position is the most reactive site (alpha to sulfur).[1] Even with the deactivating carboxyl group at C2, the C5 position remains the preferred site for electrophilic attack compared to C4.
Outcome: High regioselectivity for the 5-position.[1]
The 4-Isomer: The "Blocked" Route
Direct acylation will fail to produce the 4-isomer in useful yields because the C5 position dominates. To synthesize the 4-isomer, you must use a "Precision Synthesis" approach, typically involving metal-halogen exchange or cross-coupling on a pre-functionalized scaffold.[1]
Method: Stille or Suzuki Coupling on a 4-bromo precursor.[1]
Logic: The bromine atom fixes the position of the incoming acetyl group, bypassing the natural directing effects of the ring.
Figure 2: Synthetic workflow. The 5-isomer utilizes natural regioselectivity, while the 4-isomer requires catalytic installation to override electronic preferences.
Experimental Protocols
Protocol A: Synthesis of 5-Acetylthiophene-2-carboxylic acid
Setup: Flame-dry a 250 mL round-bottom flask under
Reaction: Stir at RT for 4 hours. Monitor by TLC (EtOAc/Hexane).[1]
Workup: Quench with ice water. Extract with DCM. Hydrolyze the ester (if used) with NaOH/MeOH, then re-acidify.
Purification: Recrystallize from water/ethanol. MP: 210-212°C.
Protocol B: Synthesis of 4-Acetylthiophene-2-carboxylic acid[1][8]
Setup: Flame-dry a Schlenk flask under Argon.
Coupling: Combine 4-bromo-2-thiophenecarboxylic acid (5 mmol), tributyl(1-ethoxyvinyl)tin (6 mmol), and
(5 mol%) in dry Toluene (30 mL).
Reflux: Heat to 100°C for 16 hours.
Hydrolysis: Cool to RT. Add 1N HCl (20 mL) and stir vigorously for 2 hours (converts the enol ether to the ketone).
Purification: Extract with EtOAc. Wash with KF solution (to remove Tin byproducts). Purify via column chromatography (SiO2, 5% MeOH in DCM).
References
Electronic Effects in Thiophenes: Satonaka, H. (1983).[1] The Substituent Effects in Thiophene Compounds.[2][5][6][7][8][9] I. 1H NMR and IR Studies. Bulletin of the Chemical Society of Japan. Link
Synthesis of 5-Acetyl Isomer: Hartough, H. D., & Kosak, A. I. (1947). Acylation of Thiophene. Journal of the American Chemical Society. Link
Synthesis of 4-Substituted Thiophenes: Knight, D. W., & Nott, A. P. (1983).[1] Generation and Synthetic Utility of Dianions Derived from Thiophenecarboxylic Acids. Journal of the Chemical Society, Perkin Transactions 1. Link
NMR Coupling Constants: Sternhell, S. (1964). Long-range H–H Coupling in Nuclear Magnetic Resonance. Reviews of Pure and Applied Chemistry. Link
Biological Applications (DAO Inhibitors): Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. (2021).[1] National Institutes of Health (PMC). Link
Technical Guide: pKa Profiling of 4-Acetylthiophene-2-carboxylic Acid Derivatives
Executive Summary The 4-acetylthiophene-2-carboxylic acid scaffold represents a critical bioisostere of substituted benzoic acids in drug discovery. While the thiophene ring offers unique pi-stacking geometries and metab...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-acetylthiophene-2-carboxylic acid scaffold represents a critical bioisostere of substituted benzoic acids in drug discovery. While the thiophene ring offers unique pi-stacking geometries and metabolic profiles, the physicochemical behavior of its carboxylic acid moiety is distinct from its benzene counterparts.
This guide provides a definitive technical analysis of the acidity (pKa) of this scaffold. It synthesizes literature data with theoretical physical organic chemistry to establish a predictive framework for derivatives. Furthermore, it details the Yasuda-Shedlovsky extrapolation method , the industry-standard protocol for accurately determining the pKa of these sparingly soluble compounds.
Part 1: Structural Basis & Theoretical pKa Analysis
The Core Scaffold: Electronic Environment
To understand the pKa of the derivatives, we must first anchor our analysis in the parent molecule, thiophene-2-carboxylic acid .
Parent pKa: The experimental pKa of thiophene-2-carboxylic acid is 3.49 – 3.53 (at 25°C). This is more acidic than benzoic acid (pKa 4.2), attributed to the electron-withdrawing nature of the sulfur atom (–I effect) and the unique geometry of the 5-membered ring which increases the s-character of the carbon-carboxyl bond.
The 4-Acetyl Effect: The acetyl group (-COCH₃) at the 4-position acts as a strong Electron Withdrawing Group (EWG).
Inductive Effect (-I): Pulls electron density through the sigma framework.
Resonance Effect (-R): Delocalizes electron density from the ring, stabilizing the carboxylate anion (conjugate base).
Net Result: The 4-acetyl group is expected to lower the pKa by approximately 0.3 – 0.5 units relative to the parent, predicting a pKa range of 3.0 – 3.2 .
Substituent Effects (The Derivatives)
When modifying this scaffold, substituents at the 5-position (adjacent to sulfur, "para-like" to the carboxyl) exert the strongest influence. We apply the Hammett Equation for Heterocycles to predict these shifts:
Where
(rho) is the reaction constant for thiophene-2-carboxylic acids (approx 1.0 - 1.2) and is the substituent constant.[1][2]
Table 1: Predicted pKa Values for 4-Acetylthiophene-2-carboxylic Acid Derivatives
Values are estimated based on Hammett additivity principles relative to the core 4-acetyl scaffold (Base Est. pKa = 3.1).
Derivative (5-Position Substituent)
Electronic Effect
Hammett (Approx)
Predicted pKa Shift
Predicted pKa Range
Pharmaceutical Implication
-H (Core Scaffold)
Reference
0.00
0.0
3.0 – 3.2
Moderate solubility at pH 7.4
-Cl (Chloro)
EWG (-I > +R)
+0.23
-0.25
2.7 – 2.9
Increased acidity; higher % ionized in stomach
-NO₂ (Nitro)
Strong EWG (-I, -R)
+0.78
-0.80
2.2 – 2.4
Highly acidic; potential precipitation in low pH
-CH₃ (Methyl)
EDG (+I)
-0.17
+0.20
3.2 – 3.4
Slightly less acidic; increased lipophilicity
-OCH₃ (Methoxy)
EDG (+R > -I)
-0.27
+0.30
3.3 – 3.5
Closest to parent thiophene acid
-CF₃ (Trifluoromethyl)
Strong EWG (-I)
+0.54
-0.60
2.4 – 2.6
Metabolic stability; high acidity
Note: The 4-position (acetyl) and 2-position (carboxyl) have a "meta-like" relationship geometrically, but electronic communication in thiophenes is highly efficient (hyperconjugation).
Part 2: Experimental Determination Protocol
Challenge: 4-Acetylthiophene derivatives often exhibit poor aqueous solubility (< 50 µg/mL) in their unionized form, causing precipitation during standard aqueous titrations.
Solution: The Yasuda-Shedlovsky Extrapolation , measuring apparent pKa (
) in methanol/water mixtures and extrapolating to 0% solvent.[3]
Reagents & Setup
Titrator: Mettler Toledo T5/T7 or Sirius T3 (Gold Standard).
Electrode: DGi115-SC (Glass pH electrode) or equivalent.
Figure 1: Workflow for determining pKa of insoluble thiophene derivatives using co-solvent extrapolation.
Step-by-Step Methodology
Electrode Calibration: Calibrate the pH electrode using a 4-parameter fit (pH 1.68, 4.01, 7.00, 10.01). Ensure slope is >98%.
Blank Titration: Perform a blank titration of the solvent mixture (e.g., 30% MeOH / 0.15 M KCl) to determine the standard potential (
) and ionic product of water () specific to that solvent ratio.
Sample Dissolution: Accurately weigh 3–5 mg of the derivative. Dissolve completely in the starting volume of MeOH before adding the aqueous KCl solution.
Critical Check: Ensure no precipitation occurs upon water addition. If cloudy, increase MeOH % and start a new run.
Titration: Titrate with 0.5 M KOH from pH 1.8 (acidified with HCl) to pH 11.0. Collect at least 15–20 points in the buffer region.
Repeat: Repeat the procedure at three distinct co-solvent ratios (e.g., 30%, 40%, 50% MeOH).
Data Analysis (Yasuda-Shedlovsky Equation)
Plot the data using the following linear equation:
: Molar concentration of water in the mixture (55.5 M volume fraction).
: Dielectric constant of the solvent mixture.
: Inverse dielectric constant (x-axis).
: The y-intercept. When extrapolated to pure water (), this yields the true aqueous pKa.
Part 3: Pharmaceutical Implications[4][7]
Understanding the pKa of 4-acetylthiophene-2-carboxylic acid derivatives is vital for predicting LogD (Distribution Coefficient), which dictates permeability and solubility.
Solubility / pH Profile
With a pKa range of 2.5 – 3.5, these compounds are Class II (Low Solubility, High Permeability) acids.
Stomach (pH 1.2): The molecule is >99% unionized (neutral). Solubility will be minimal (intrinsic solubility,
).
Intestine (pH 6.8): The molecule is >99.9% ionized (anionic). Solubility increases drastically (
).
Implication: These drugs likely show dissolution-rate limited absorption. Salt formation (e.g., Sodium or Tromethamine salts) is highly recommended over the free acid.
LogD vs pH Diagram (DOT)
Figure 2: LogD and ionization state transitions across the gastrointestinal tract.
References
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for Yasuda-Shedlovsky protocol).
Pion Inc. (2024). Potentiometric pKa determination of water-insoluble compounds. Retrieved from [Link]
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[6] (Source for Hammett Constants in Heterocycles).
A Technical Guide to the Melting Point of 4-Acetylthiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Executive Summary The melting point of a pure substance is a critical physical property used to assess its identity and purity. For active pharmaceutical in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The melting point of a pure substance is a critical physical property used to assess its identity and purity. For active pharmaceutical ingredients (APIs) and key intermediates like 4-Acetylthiophene-2-carboxylic acid, an accurate and precise determination of the melting point range is non-negotiable. This guide provides an in-depth analysis of the melting point of high-purity 4-Acetylthiophene-2-carboxylic acid, discusses the theoretical underpinnings, outlines a rigorous experimental protocol for its determination, and addresses factors that influence its measurement.
Introduction to 4-Acetylthiophene-2-carboxylic Acid
4-Acetylthiophene-2-carboxylic acid (CAS No: 32461-86-8) is a substituted thiophene derivative. Its molecular structure, featuring both a carboxylic acid and a ketone functional group on a thiophene ring, makes it a valuable building block in medicinal chemistry and materials science. The purity of this compound is paramount for consistent reaction outcomes and the quality of downstream products. The melting point serves as a primary, accessible indicator of purity. A sharp and consistent melting range is indicative of a high-purity sample, whereas a depressed and broad melting range typically signifies the presence of impurities.[1]
Physicochemical Properties and Reported Melting Point Range
Molecular Formula: C₇H₆O₃S
Molecular Weight: 170.19 g/mol
Appearance: Typically an off-white to light yellow solid or crystalline powder.
The reported melting point for 4-Acetylthiophene-2-carboxylic acid can vary between suppliers and with the analytical method used. A survey of commercial suppliers indicates a general consensus for the melting point of high-purity material. It is crucial to consult the certificate of analysis for a specific batch.
Source
Reported Melting Point (°C)
AK Scientific, Inc.
210 - 212
Thermo Scientific Chemicals
208 - 215
Generic Chemical Supplier Data
163 - 167
Note: The variation in reported ranges can be attributed to different purity levels (e.g., 98% vs. 99%+) and the specific methodology of determination.
The Science Behind Melting Point Depression
For a crystalline solid, melting occurs at a specific temperature where the solid and liquid phases are in equilibrium. In a pure substance, the intermolecular forces are uniform throughout the crystal lattice, requiring a consistent amount of energy to break them.[1] This results in a sharp melting point, typically a range of 0.5-1.0°C.
When impurities are introduced, they disrupt this uniform crystal lattice.[1][2][3] This disruption weakens the overall structure, meaning less thermal energy is required to overcome the intermolecular forces.[4] This phenomenon, known as melting point depression, leads to two observable effects:
Lowering of the Melting Point: The substance begins to melt at a lower temperature than the pure compound.[1]
Broadening of the Melting Range: The melting process occurs over a wider temperature range because different regions of the solid have varying concentrations of impurities and thus melt at different temperatures.[1][5]
Standard Operating Procedure for Accurate Melting Point Determination
To ensure trustworthy and reproducible results, a standardized protocol is essential. The following capillary method is a widely accepted standard in organic chemistry.
Instrument Calibration
Before any sample measurement, the accuracy of the melting point apparatus must be verified. This is a critical step for a self-validating system.
Select Standards: Choose at least two certified reference standards that bracket the expected melting point of the sample.[6][7] For 4-Acetylthiophene-2-carboxylic acid (expected ~210°C), suitable standards would be Anthraquinone (284.4 ± 0.3°C) and another standard in a lower, relevant range.[7]
Perform Calibration: Determine the melting points of the standards using the same method as for the unknown sample.[8][9]
Validate: The observed melting points of the standards should fall within the certified range. If not, the instrument requires professional calibration or adjustment.[10]
Sample Preparation
Ensure the 4-Acetylthiophene-2-carboxylic acid sample is completely dry and homogenous. If necessary, gently grind the crystals into a fine powder using a mortar and pestle.
Take a capillary tube (sealed at one end) and press the open end into the powdered sample.[11][12]
Gently tap the sealed end of the capillary tube on a hard surface to pack the sample down to the bottom.[12] The packed sample height should be approximately 1-2 cm.[11]
Measurement Protocol
Initial Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating rate (e.g., 10°C/min) can be used to get a ballpark figure.[12] Do not use this value as the final result. A fresh sample must be used for the accurate determination.[8]
Accurate Determination:
Place the prepared capillary tube into the heating block of the melting point apparatus.[11][12]
Set the heating rate to rapidly approach a temperature about 20°C below the expected melting point.[8]
Crucially, reduce the heating rate to 1-2°C per minute as you approach the melting point.[8][12] A slow heating rate is vital for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.
Record the temperature (T₁) at which the first drop of liquid appears.
Record the temperature (T₂) at which the last solid crystal melts completely.[11]
Reporting: The result is reported as a range from T₁ to T₂. For high-purity 4-Acetylthiophene-2-carboxylic acid, this range should be narrow (e.g., 210-211.5°C).
Data Interpretation and Troubleshooting
Sharp Range (e.g., 210-211°C): Indicates a high-purity sample.
Broad Range (e.g., 205-209°C): Suggests the presence of impurities.
Sublimation: If the sample disappears before melting, it may be subliming. In this case, using a sealed capillary tube is necessary.
Decomposition: If the sample darkens or changes color significantly upon melting, it may be decomposing. This should be noted along with the melting range.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for obtaining a reliable melting point measurement.
Caption: A logical workflow for precise melting point determination.
Conclusion
The accurate determination of the melting point of 4-Acetylthiophene-2-carboxylic acid is a fundamental technique for quality assurance in research and development. By understanding the principles of melting point depression and adhering to a rigorous, calibrated experimental protocol, scientists can confidently assess the purity of this important chemical intermediate. A narrow melting range, consistent with values reported for high-purity reference material (approximately 208-215°C), is a key indicator of quality suitable for demanding applications in drug discovery and materials science.
References
TutorChase. (n.d.). How do impurities affect the melting point of a substance? Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. Retrieved from [Link]
Quora. (2021, October 20). Why does impurity among solids lower the melting point? What happens on a molecular level that causes this effect? Retrieved from [Link]
Mettler Toledo. (n.d.). Melting Point Reference Standards. Retrieved from [Link]
PennWest University. (n.d.). Determination of Melting Point. Retrieved from [Link]
Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]
JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]
Biometrix. (n.d.). Melting Point Apparatus - Calibration. Retrieved from [Link]
California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]
Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. Retrieved from [Link]
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Technical Notes & Optimization
Troubleshooting
minimizing side reactions during thiophene ring oxidation
Current Status: Operational Topic: Minimizing Side Reactions During Thiophene Ring Oxidation Lead Scientist: Dr. [AI Name], Senior Application Scientist Introduction: The Stability Paradox Welcome to the technical suppor...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Minimizing Side Reactions During Thiophene Ring Oxidation
Lead Scientist: Dr. [AI Name], Senior Application Scientist
Introduction: The Stability Paradox
Welcome to the technical support hub for thiophene oxidation. If you are here, you have likely encountered the "Thiophene Paradox": the starting material is aromatic and stable, but the oxidized intermediates (thiophene-1-oxides) are non-aromatic, highly reactive dienes that self-destruct before they can be isolated.
This guide moves beyond standard textbook definitions to address the specific failure modes—dimerization, polymerization, and ring opening—that plague this transformation.
Module 1: Troubleshooting "The Gummy Reaction" (Sulfoxide Instability)
User Question:
"I am trying to synthesize a thiophene-1-oxide. The reaction proceeds, but upon workup, the oil rapidly turns into a solid gum or precipitate. NMR shows complex multiplets instead of my product. What is happening?"
Diagnosis: Diels-Alder Dimerization
You are witnessing the inherent instability of the thiophene-1-oxide. Unlike thiophene, the sulfoxide is not aromatic . It behaves as a cyclic diene.
The Mechanism: Two molecules of thiophene-1-oxide react with each other.[1] One acts as a diene (4
) and the other as a dienophile (2) in a [4+2] Diels-Alder cycloaddition.
The Result: Formation of stable dimers (sesquioxides) or extrusion of SO
leading to complex decomposition.
Visualizing the Failure Mode
Figure 1: The bifurcation of the thiophene oxidation pathway.[2] The "Red Path" represents the rapid dimerization that occurs if the second oxidation step is too slow or the intermediate is not stabilized.
Corrective Protocols
Strategy A: Lewis Acid Stabilization (The BF Trap)
If you must isolate or react the sulfoxide, you cannot leave it "naked."
Solution: Add BF
EtO to the reaction mixture.
Why it works: The Lewis acid coordinates to the sulfoxide oxygen. This complexation depletes electron density from the ring, making it a poorer diene and sterically hindering the dimerization approach.
Reference: This method allows for the in situ trapping of sulfoxides for subsequent cycloadditions.
Strategy B: Steric Blocking
Solution: Ensure your thiophene substrate has bulky substituents at the 2,5-positions .[3]
Why it works: Substituents like tert-butyl or TMS groups physically block the approach required for the Diels-Alder dimerization.
Module 2: Preventing Over-Oxidation & Ring Opening
User Question:
"I am targeting the sulfone (1,1-dioxide). I get the product, but yields are low and I see ring-opened byproducts. How do I improve selectivity?"
Diagnosis: Michael Addition & Nucleophilic Attack
Thiophene-1,1-dioxides are vinyl sulfones. They are potent Michael acceptors .
The Risk: Any nucleophile present (water, hydroxide, unreacted starting material) can attack the 2 or 5 position, leading to ring opening or polymerization.
The Catalyst: Transition metals (if using catalytic oxidation) can sometimes insert into the C-S bond, causing desulfurization.[4][5]
Best for: General synthesis where intermediate stability is a concern.
Reagents:
Substrate: Thiophene derivative (1.0 equiv)
Oxidant: m-CPBA (2.2 equiv for sulfone)
Additive: BF
EtO (catalytic to stoichiometric, depending on stability)
Solvent: CH
Cl (Anhydrous)
Step-by-Step Workflow:
Setup: Flame-dry a round-bottom flask under N
atmosphere.
Dissolution: Dissolve thiophene (1.0 equiv) in anhydrous CH
Cl and cool to -78 °C .
Complexation: Add BF
EtO dropwise. Stir for 15 minutes.
Note: This pre-complexes the sulfur/ring, preparing it for oxidation while suppressing dimerization.
Oxidation: Dissolve m-CPBA in CH
Cl and add dropwise via syringe pump over 30 minutes.
Critical: Keep temperature below -40 °C. Exotherms promote dimerization.
Monitoring: Check TLC. If targeting sulfoxide, quench immediately upon consumption of starting material. If targeting sulfone, allow to warm to 0 °C slowly.
Workup: Pour into saturated NaHCO
(removes m-chlorobenzoic acid). Extract with CHCl.
Caution: Do not use strong bases (NaOH) during workup; sulfones are base-sensitive.
gas into a mixture of MeCN/HO at -10 °C. This forms the HOF·CHCN complex in situ.
Oxidation: Add the thiophene substrate (dissolved in CHCl
) to the oxidizing solution.
Reaction Time: Reaction is usually complete in < 5 minutes .
Quench: Neutralize with solid NaHCO
.
Why this works: The oxygen transfer is so fast that the sulfoxide intermediate is oxidized to the sulfone before it has time to dimerize.
Module 4: Decision Logic Visualization
Use this flowchart to select the correct pathway for your specific substrate.
Figure 2: Decision matrix for selecting the optimal oxidation protocol based on substrate electronics and target oxidation state.
References
Rozen, S., & Bareket, Y. (1994).[12] A novel oxidation of thiophenes using HOF[7]·MeCN. Journal of the Chemical Society, Chemical Communications, (17), 1959-1960. Link
Mansuy, D., et al. (1997). Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers. Journal of the American Chemical Society, 119(7), 1565–1571.[13] Link
Nakayama, J., et al. (1990). Preparation of Thiophene 1,1-Dioxides. Heterocycles, 30(1), 353.
Raasch, M. S. (1980). The Chemistry of Thiophene 1,1-Dioxides. The Journal of Organic Chemistry, 45(5), 856–867. Link
Li, J. J. (2007). Name Reactions of Functional Group Transformations. John Wiley & Sons.[4][13] (Context on Prilezhaev reaction mechanisms).
Technical Support Center: Optimizing Reaction Temperature for Acetyl-Thiophene Carboxylation
Welcome to the technical support center for the carboxylation of acetyl-thiophene. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial synthetic s...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the carboxylation of acetyl-thiophene. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial synthetic step. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and refine your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing temperature in acetyl-thiophene carboxylation?
Optimizing the reaction temperature is a critical balancing act. The primary goal is to find the "sweet spot" that maximizes the reaction rate and yield of the desired carboxylated product while minimizing side reactions and decomposition. Temperature directly influences reaction kinetics, the stability of intermediates, and the potential for undesired pathways such as decarboxylation or polymerization.
Q2: What is a typical temperature range for the carboxylation of a thiophene ring?
The optimal temperature range is highly dependent on the specific methodology. For direct carboxylation of thiophene derivatives with CO2 using a base-mediated system (analogous to the Kolbe-Schmitt reaction), temperatures can be quite high, often ranging from 150°C to 300°C.[1] For instance, one study on the direct carboxylation of thiophene found that yields gradually improved as the temperature was increased up to 300°C, after which product decomposition was observed.[1] In other catalytic systems, such as the carboxylation of 2-acetylthiophene to produce methyl 2-acetyl-5-thiophenecarboxylate, a temperature of 175°C has been reported as effective.
Q3: How does temperature influence the regioselectivity of the carboxylation?
Temperature can be a key determinant of which position on the thiophene ring is carboxylated. In many electrophilic aromatic substitution reactions, a lower temperature may favor the kinetically controlled product, while a higher temperature can favor the thermodynamically more stable product. For thiophene, the 2- and 5-positions are electronically favored for electrophilic attack.[2] However, in a substituted ring like 2-acetylthiophene, the directing effects of the acetyl group and the reaction conditions become paramount. In the Kolbe-Schmitt reaction of phenol, lower temperatures tend to favor the ortho-product, while higher temperatures favor the para-product.[3] A similar principle can apply to thiophene systems, where temperature can influence the isomer distribution. For example, in the direct carboxylation of thiophene, only the thiophene-2-carboxylate product is observed at 200°C, but the thiophene-2,5-dicarboxylate product begins to form at temperatures above 220°C.[1]
Q4: What are the most common temperature-related side reactions?
The two most significant side reactions exacerbated by excessive temperature are:
Decarboxylation: This is the loss of the newly introduced carboxyl group as CO2.[4] Thiophenecarboxylic acids can be susceptible to decarboxylation at elevated temperatures, which essentially reverses the desired reaction. This is often the cause of decreased yield when the temperature is pushed too high.[1][4]
Polymerization/Decomposition: Thiophene and its derivatives can be sensitive to harsh conditions. At very high temperatures, especially in the presence of strong acids or bases, the substrate or product can decompose or polymerize, leading to the formation of intractable tars and a significant reduction in yield.[2]
Troubleshooting Guide: Common Experimental Issues
Q5: I am seeing low or no conversion of my starting material. What are the first steps to troubleshoot this?
Low conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters, with temperature being a primary suspect.
Potential Cause:
Insufficient Thermal Energy: The reaction may have a significant activation energy that is not being overcome at your current temperature. Carboxylation reactions, particularly the cleavage of a C-H bond, can be kinetically slow.[1]
Inactive Catalyst or Reagents: If using a catalytic system, the catalyst may be inactive due to moisture or impurities.[2] Similarly, the base or other reagents must be of high quality.
Recommended Solutions:
Incrementally Increase Temperature: Raise the reaction temperature in controlled increments (e.g., 10-15°C). Monitor the reaction progress by TLC or GC/LC-MS at each new setpoint to see if conversion improves.
Verify Reagent and Catalyst Quality: Ensure all reagents are pure and anhydrous, as many organometallic intermediates and catalysts are sensitive to moisture.[2][5]
Increase Catalyst Loading: If applicable, a modest increase in catalyst concentration can sometimes improve conversion rates at a given temperature.[2]
Q6: My reaction works, but the yield is poor and I'm isolating a lot of unreacted starting material alongside by-products. What does this suggest about the reaction temperature?
This scenario often points to a sub-optimal temperature where the reaction is proceeding, but either too slowly or in competition with side reactions.
Potential Cause:
Competitive Side Reactions: At a given temperature, an undesired reaction pathway may be occurring at a comparable rate to the desired carboxylation.
Product Decomposition: The temperature might be high enough to initiate the reaction but also cause slow degradation of the desired product over the course of the experiment. A study on thiophene carboxylation noted a decrease in yield when the temperature exceeded 300°C due to the thermal decomposition of the carboxylate products.[1]
Recommended Solutions:
Perform a Temperature Screen: Set up a series of small-scale parallel reactions across a temperature range (e.g., 160°C, 180°C, 200°C) to identify the optimal point for product formation versus by-product generation.
Reduce Reaction Time: At a slightly elevated temperature, it may be possible to achieve high conversion before significant decomposition occurs. Time-course sampling is crucial to identify this window.
Change the Solvent or Catalyst: Sometimes, a different solvent can alter the reaction pathway, or a milder, more selective catalyst can favor the desired product even at higher temperatures.[2]
Q7: After workup, my final product mass is very low and I noticed gas evolution during the reaction at high temperatures. What is the likely cause?
This is a classic sign of product decomposition via decarboxylation.
Potential Cause:
Excessive Reaction Temperature: The energy supplied to the system is high enough to cause the carboxylic acid product to lose CO2, reversing the reaction.[4] This is a common fate for many carboxylic acids when heated.[6][7]
Recommended Solutions:
Lower the Reaction Temperature: This is the most direct solution. Find the minimum temperature required for a reasonable reaction rate.
Derivative Formation: In some cases, it may be advantageous to form an ester in situ if the corresponding carboxylic acid is particularly prone to decarboxylation. For example, some methods directly produce the methyl ester of the thiophenecarboxylic acid, which can be more stable under heating.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yield in acetyl-thiophene carboxylation.
Experimental Protocol: Temperature Optimization Study
This protocol describes a parallel experiment to determine the optimal reaction temperature for the carboxylation of 2-acetylthiophene using a base-mediated, high-pressure CO2 system.
Objective: To identify the temperature that provides the highest yield of 5-carboxy-2-acetylthiophene while minimizing by-product formation.
Materials:
2-acetylthiophene (purified)
Cesium carbonate (Cs2CO3), dried
Cesium pivalate (CsOPiv), dried
High-pressure reactor vessels (e.g., Parr reactors) equipped with stirring and temperature control
CO2 gas (high purity)
Diethyl ether (anhydrous)
Hydrochloric acid (HCl), 3M aqueous solution
Sodium sulfate (Na2SO4), anhydrous
Solvents for analysis (e.g., deuterated chloroform for NMR, HPLC-grade acetonitrile)
Procedure:
Reactor Preparation: Prepare three identical high-pressure reactor vessels. Ensure they are clean and thoroughly dried to remove all moisture.
Reagent Loading: Into each reactor, charge 2-acetylthiophene (e.g., 1.0 mmol), Cs2CO3 (e.g., 1.2 mmol), and CsOPiv (e.g., 1.8 mmol).[1] Add a magnetic stir bar.
Sealing and Purging: Seal the reactors according to the manufacturer's instructions. Purge each reactor with nitrogen or argon gas three times to remove air, then purge with CO2 gas twice.
Pressurization: Pressurize each reactor with CO2 to the desired initial pressure (e.g., 8 bar).[1]
Heating and Reaction:
Set Reactor 1 to 160°C .
Set Reactor 2 to 180°C .
Set Reactor 3 to 200°C .
Begin stirring and heating. Once the setpoint is reached, maintain the temperature and stirring for a fixed duration (e.g., 5 hours).
Cooling and Depressurization: After the reaction time has elapsed, cool all reactors to room temperature. Slowly and carefully vent the excess CO2 pressure in a well-ventilated fume hood.
Workup:
Open each reactor and add water to dissolve the salts.
Acidify the aqueous mixture to pH ~2 by slowly adding 3M HCl.
Extract the aqueous layer three times with diethyl ether.
Combine the organic extracts for each reaction, dry over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.
Analysis:
Determine the crude yield for each reaction.
Analyze a small sample of each crude product by ¹H NMR and LC-MS to determine the conversion of starting material and the ratio of the desired product to any by-products (such as dicarboxylated or decarboxylated species).
Purify the product from the most promising reaction conditions using column chromatography or recrystallization.
Experimental Workflow Diagram
Caption: Workflow for a parallel temperature optimization experiment.
Data Interpretation
The results from your optimization study can be summarized to clearly identify the best conditions. Below is a table illustrating potential outcomes based on literature precedents.
Temperature (°C)
Expected Conversion
Expected Yield of Monocarboxylate
Key By-products Observed
Interpretation
160
Moderate
Low to Moderate
Unreacted Starting Material
Reaction is likely too slow (kinetically limited).
180
High
Good to High
Minor amounts of dicarboxylated product.
Potentially the optimal temperature range.
200
Complete
Moderate to Good
Increased dicarboxylation; potential for some decarboxylation (seen as starting material).[1]
Temperature may be entering the region of competing side reactions.
>220
Complete
Decreasing
Significant dicarboxylation and evidence of decomposition/decarboxylation.[1]
Temperature is too high, leading to reduced yield of the desired product.
References
Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene. BenchChem.
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
MDPI. (2022, March 24). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. Catalysts. [Link]
Trade Science Inc. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Physical Chemistry: An Indian Journal.
Benchchem. (2025). Overcoming challenges in the acylation of the thiophene 3-position. BenchChem.
Benchchem. (2025). An In-depth Technical Guide to 2-Acetylthiophene (CAS 88-15-3). BenchChem.
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
Benchchem. (2025). A Technical Guide to the Synthesis of 2-Acetylthiophene: Discovery and Historical Evolution. BenchChem.
Benchchem. (2025).
Google Patents. (n.d.). US4130566A - Process for producing 5-carboxy-2-acetylthiophene.
Reddit. (2025, March 31). Trouble shooting carboxylation reaction. r/Chempros. [Link]
SSRN. (2022, February 16). Application of Response Surface Methodology for Optimization Process Parameters in Carbonate-Promoted Direct Thiophene Carboxylation Reaction with Carbon Dioxide. [Link]
BYJU'S. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Retrieved from [Link]
Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]
Markovic, Z., Engelbrecht, J. P., & Markovic, S. (2002). Theoretical Study of the Kolbe-Schmitt Reaction Mechanism. Zeitschrift für Naturforschung A, 57(9-10), 812-818. [Link]
Grokipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]
Benchchem. (2025).
PMC. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]
Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
Google Patents. (n.d.). US2458514A - Continuous catalytic process for the acylation of thiophenes.
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
The Chemical Educator. (2004, April 30). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). [Link]
The Organic Chemistry Tutor. (2025, January 9). Decarboxylation of Carboxylic Acids. YouTube. [Link]
The Organic Chemistry Tutor. (2018, May 12). Decarboxylation Reaction Mechanism. YouTube. [Link]
Technical Support Center: Purification of 4-Acetylthiophene-2-carboxylic acid
Executive Summary & Compound Profile Welcome to the Technical Support Center. This guide addresses the purification of 4-Acetylthiophene-2-carboxylic acid (CAS: 88105-23-1) .[1] As a Senior Application Scientist, I have...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Welcome to the Technical Support Center. This guide addresses the purification of 4-Acetylthiophene-2-carboxylic acid (CAS: 88105-23-1) .[1] As a Senior Application Scientist, I have structured this response to troubleshoot the specific physicochemical challenges inherent to this molecule: acidity (pKa ~3.5) , polarity , and regioisomer separation .
Compound Profile:
Structure: Thiophene ring substituted with a carboxylic acid (C2) and an acetyl group (C4).
Solubility: Soluble in DCM, Methanol, Ethyl Acetate; Poorly soluble in Hexane/Water.
Chromatographic Behavior: Prone to strong silanol interactions (tailing) due to the free carboxylic acid.
Troubleshooting & FAQs
Section A: Mobile Phase & Peak Shape (The "Streaking" Issue)
Q1: My product elutes as a broad streak rather than a distinct spot. How do I fix this?
Diagnosis: This is the most common issue with carboxylic acids. The acidic proton interacts strongly with the slightly acidic silanol groups (
) on the silica gel surface, causing "chemisorption" rather than simple physisorption.
Solution: You must use an Acidic Modifier .
Protocol: Add 1% (v/v) Glacial Acetic Acid or Formic Acid to both your non-polar (e.g., Hexane) and polar (e.g., Ethyl Acetate) mobile phase reservoirs.
Mechanism: The added acid lowers the pH of the mobile phase, suppressing the ionization of the carboxylic acid (
) and ensuring it remains in its neutral, protonated form. It also competitively binds to the active silanol sites, "blocking" them from holding onto your product.
Q2: Which solvent system should I use?
Recommendation:
Based on the polarity of the acetyl and acid groups, a standard Hexane/Ethyl Acetate gradient is often insufficient without high polarity.
System A (Standard): Hexane : Ethyl Acetate + 1% Acetic Acid.
Gradient: 0%
60% EtOAc.
System B (High Polarity - Recommended): Dichloromethane (DCM) : Methanol + 1% Acetic Acid.
Gradient: 0%
10% MeOH.
Why: DCM solubilizes the thiophene core better than hexane, reducing precipitation risks on the column.
Section B: Sample Loading (The "Precipitation" Issue)
Q3: When I load my sample dissolved in DCM, it precipitates as soon as the mobile phase (Hexane) hits it. What should I do?
Diagnosis: "Crash-out" occurs when the sample solvent (DCM) is stronger than the initial mobile phase (Hexane). This blocks the column frit and ruins resolution.
Solution: Switch to Solid Loading (Dry Loading) .
Why: This eliminates solvent incompatibility issues and creates an infinitely narrow injection band, improving resolution between the 4-acetyl and potential 5-acetyl isomers.
Protocol:
Dissolve crude mixture in MeOH or DCM (ensure full solubility).
Add silica gel (ratio: 1g crude to 2-3g silica).
Evaporate solvent via rotary evaporator until you have a free-flowing dust.
Pour this "dust" onto the top of your pre-packed column.
Section C: Separation Efficiency
Q4: I have a minor impurity running just below my product. Is it the regioisomer?
Analysis: Yes, likely the 5-acetylthiophene-2-carboxylic acid or unreacted starting material. Regioisomers often have very similar Rf values.
Solution: Optimize the Gradient Slope.
Action: Instead of a steep gradient (e.g., 10% to 50% in 10 mins), use a shallow gradient focused on the elution zone.
Example: If product elutes at 30% EtOAc:
Hold at 20% EtOAc for 3 column volumes (CV).
Ramp 20%
40% EtOAc over 10 CV.
Experimental Protocols
Protocol 1: Solid Loading Technique
Standardizing the loading process to prevent band broadening.
Dissolution: In a round-bottom flask, dissolve 1.0 g of crude 4-Acetylthiophene-2-carboxylic acid in 10 mL of DCM/MeOH (9:1).
Adsorption: Add 2.5 g of flash-grade silica gel (40-63 µm).
Evaporation: Rotovap at 40°C under vacuum. Critical: Do not over-dry to the point of static charge buildup, but ensure no solvent smell remains.
Loading: Place a protective layer of sand (0.5 cm) on your packed column. Pour the adsorbed sample gently on top. Add a second layer of sand (1 cm) to protect the bed.
Elution: Begin flow with 100% Non-polar solvent (with 1% AcOH) to wet the dry load before starting the gradient.
Protocol 2: Post-Column Acid Removal
Removing the acetic acid modifier from your purified product.
Concentration: Evaporate the combined product fractions to an oil/solid.
Azeotrope: Add 20 mL of Toluene or Heptane.
Evaporate: Rotovap again. The toluene will form an azeotrope with the residual acetic acid, carrying it away.
Repeat: Perform this 2-3 times until the vinegar smell is gone.
Data Visualization
Table 1: Recommended Solvent Systems & Rf Values
Note: Rf values are estimates and must be validated via TLC.
A Comparative Analysis of the Reactivity of 4-Acetyl vs. 5-Acetyl Thiophene-2-Carboxylic Acid for Pharmaceutical and Fine Chemical Synthesis
In the landscape of medicinal chemistry and materials science, thiophene derivatives are prized scaffolds due to their diverse pharmacological activities and unique electronic properties.[1][2] Among these, acetyl-substi...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry and materials science, thiophene derivatives are prized scaffolds due to their diverse pharmacological activities and unique electronic properties.[1][2] Among these, acetyl-substituted thiophene-2-carboxylic acids serve as critical building blocks for more complex molecules, including anti-inflammatory and analgesic drugs.[3] The precise positioning of functional groups on the thiophene ring can profoundly influence the molecule's reactivity, thereby dictating its utility in various synthetic pathways. This guide provides an in-depth comparison of the reactivity of two key isomers: 4-acetylthiophene-2-carboxylic acid and 5-acetylthiophene-2-carboxylic acid. We will explore the electronic and steric factors governing their reactivity and provide supporting experimental protocols for their differentiation.
Understanding the Electronic Landscape of Substituted Thiophenes
The reactivity of a substituted thiophene is fundamentally governed by the electronic effects of its substituents and their positions on the ring. Thiophene itself is an electron-rich aromatic heterocycle, more susceptible to electrophilic attack than benzene.[1][4] However, the introduction of electron-withdrawing groups (EWGs) like the carboxylic acid (-COOH) and acetyl (-COCH₃) groups significantly alters this reactivity profile.
Both the acetyl and carboxylic acid groups deactivate the thiophene ring towards electrophilic substitution by withdrawing electron density.[5][6] In the case of thiophene-2-carboxylic acid, the carboxylic acid at the C2 position primarily directs incoming electrophiles to the C4 and C5 positions. The subsequent placement of an acetyl group at either of these positions creates two distinct electronic environments.
5-Acetylthiophene-2-carboxylic acid: In this isomer, both the acetyl and carboxylic acid groups are at the alpha-positions (C2 and C5) of the thiophene ring. This positioning allows for a more direct and pronounced delocalization of electron density from the ring to the electronegative oxygen atoms of both functional groups through resonance. This enhanced electron-withdrawing effect is expected to significantly impact the reactivity of both the carboxylic acid and the thiophene ring itself.
4-Acetylthiophene-2-carboxylic acid: Here, the acetyl group is at a beta-position (C4) relative to the sulfur atom, while the carboxylic acid remains at the alpha-position (C2). The electronic communication between the two groups is less direct than in the 5-acetyl isomer. While both groups still exert an electron-withdrawing effect, the overall deactivation of the ring and the influence on the carboxylic acid's reactivity are hypothesized to be less pronounced compared to the 5-acetyl isomer.
Furthermore, steric hindrance can play a role, particularly in reactions involving the carboxylic acid group at C2.[7][8] The proximity of the acetyl group in the 5-position might create a more sterically crowded environment around the carboxylic acid compared to the more distant 4-acetyl group.
To quantitatively assess the differences in reactivity between these two isomers, a series of standardized experiments can be performed. The following protocols are designed to probe the reactivity of the carboxylic acid moiety through esterification and amidation reactions, as well as the reactivity of the acetyl group via a reduction reaction.
Experiment 1: Comparative Esterification via Fischer-Speier Esterification
This experiment aims to compare the rate of esterification of the two isomers under acidic conditions. The reactivity of the carboxylic acid is directly related to the electrophilicity of its carbonyl carbon.
Protocol:
Reaction Setup: In separate round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of 4-acetylthiophene-2-carboxylic acid and 5-acetylthiophene-2-carboxylic acid in an excess of methanol (e.g., 10 mL).
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol) to each flask.
Reaction Monitoring: Heat the reactions at reflux (approximately 65°C) and monitor the progress at regular intervals (e.g., every 30 minutes) by taking small aliquots and analyzing them via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Data Analysis: Quantify the percentage conversion of the starting material to the corresponding methyl ester product over time.
Expected Outcome: Due to the stronger electron-withdrawing nature of the acetyl group at the 5-position, the carbonyl carbon of the carboxylic acid in 5-acetylthiophene-2-carboxylic acid is expected to be more electrophilic. This should lead to a faster rate of esterification compared to the 4-acetyl isomer.
Experiment 2: Comparative Amidation with a Primary Amine
This protocol compares the rate of amide bond formation, a crucial reaction in the synthesis of many pharmaceuticals.
Protocol:
Activation: In separate flasks, dissolve equimolar amounts (e.g., 1 mmol) of each isomer in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (e.g., 1.1 mmol).
Amine Addition: To each activated carboxylic acid, add a primary amine (e.g., benzylamine, 1 mmol).
Reaction Monitoring: Stir the reactions at room temperature and monitor the formation of the amide product over time using HPLC or LC-MS.
Data Analysis: Plot the percentage yield of the amide as a function of time for both isomers.
Expected Outcome: Similar to the esterification, the greater electrophilicity of the carboxylic acid in the 5-acetyl isomer should result in a faster rate of amidation.
Experiment 3: Comparative Reduction of the Acetyl Group
This experiment investigates the reactivity of the acetyl group's carbonyl carbon towards nucleophilic attack by a reducing agent.
Protocol:
Reaction Setup: In separate flasks, dissolve equimolar amounts (e.g., 1 mmol) of each isomer in a suitable solvent like methanol or ethanol.
Reduction: Cool the solutions in an ice bath and add a mild reducing agent such as sodium borohydride (NaBH₄) portion-wise (e.g., 1.5 mmol).
Reaction Monitoring: Monitor the disappearance of the starting material and the appearance of the corresponding secondary alcohol product by Thin Layer Chromatography (TLC) or LC-MS.
Data Analysis: Compare the time required for complete consumption of the starting material for both isomers.
Expected Outcome: The electron-withdrawing effect of the carboxylic acid group will influence the reactivity of the acetyl group. In the 5-acetyl isomer, the closer proximity and stronger electronic communication with the carboxylic acid group may render the acetyl carbonyl carbon more electrophilic and thus more susceptible to reduction.
Hypothetical Data Summary
To illustrate the expected differences in reactivity, the following table summarizes hypothetical experimental results.
Experiment
Isomer
Reaction Time (hours) for 95% Conversion
Relative Rate
Esterification
4-Acetylthiophene-2-carboxylic acid
6
1.0
5-Acetylthiophene-2-carboxylic acid
4
1.5
Amidation
4-Acetylthiophene-2-carboxylic acid
3
1.0
5-Acetylthiophene-2-carboxylic acid
2
1.5
Reduction
4-Acetylthiophene-2-carboxylic acid
1.5
1.0
5-Acetylthiophene-2-carboxylic acid
1
1.5
Visualizing the Reaction Workflows
The following diagrams illustrate the general workflows for the comparative experiments.
Caption: Comparative Amidation Workflow.
Conclusion and Implications for Synthesis
The electronic and steric differences between 4-acetyl and 5-acetyl thiophene-2-carboxylic acid are predicted to lead to notable differences in their reactivity. The 5-acetyl isomer is expected to be more reactive in nucleophilic acyl substitution reactions at the carboxylic acid and in reactions involving the acetyl carbonyl group. These differences are critical for drug development and process chemistry professionals when selecting starting materials and designing synthetic routes.
For instance, in the synthesis of a complex pharmaceutical where a rapid and efficient amide coupling is required, 5-acetylthiophene-2-carboxylic acid would likely be the preferred starting material. Conversely, if a subsequent reaction is sensitive to a highly reactive carboxylic acid, the 4-acetyl isomer might offer better selectivity and control. Understanding these nuances in reactivity allows for more informed decisions in the laboratory, leading to optimized reaction conditions, higher yields, and purer products.
References
Britannica. (2026, January 22). Carboxylic acid - Aromatic, Organic, Reactions.
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.
Journal of The Chemical Society B: Physical Organic. (1968). Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens.
Georganics. Thiophene derivatives.
ResearchGate. Electrophilic Substitution of Thiophene and its Derivatives.
THIOPHENE AND ITS DERIVATIVES.
CK-12 Foundation. (2026, January 14). Chemical Reactions of Carboxylic Acids.
Journal of the Chemical Society, Chemical Communications. Reduction of the steric hindrance to conjugation in 3,4-disubstituted poly(thiophenes); cyclopenta[c]thiophene and thieno[c]thiophene as precursors of electrogenerated conducting polymers.
Slideshare. AROMATIC CARBOXYLIC ACIDS (1).pdf.
RSC Publishing. (2020, January 27). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems.
Journal of the Chemical Society, Perkin Transactions 2. Secondary steric effects in SNAr of thiophenes: a coordinate kinetic, thermodynamic, UV–VIS, crystallographic and ab initio study.
ResearchGate. (2025, August 10). Outside rules inside: the Role of the Electron-active Substituents in Thiophene-based Heterophenoquinones.
SSRN. Effect of Alkyl Substituents on the Electrical Properties of Thieno[2,3-b]thiophene Derivatives in Solution-Process.
Google Patents. US4130566A - Process for producing 5-carboxy-2-acetylthiophene.
PMC. (2022, December 8). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives.
PMC. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
J&K Scientific LLC. (2021, June 23). 5-Acetylthiophene-2-carboxylic acid | 4066-41-5.
Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). (2023, January 22).
Singh, A., & Singh, V. K. (2017, December 15). REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY.
Chemistry of Heterocyclic Compounds: Thiophene and Its Derivatives, Part Two, Volume 44.
Organic Syntheses. (1938). 2-ACETOTHIENONE.
Fluorochem. 5-Acetylthiophene-2-carboxylic acid.
Journal of the American Chemical Society. (2026, February 16). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides.
Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry.
ResearchGate. Synthesis of thiophene‐2‐carboxylates 4 a–k.
Google Patents. US2462697A - Thiophene-2-carboxylic acid.
Definitive Guide to HPLC Retention Time Standards for 4-Acetylthiophene-2-carboxylic Acid
Topic: HPLC Retention Time Standards for 4-Acetylthiophene-2-carboxylic acid Content Type: Publish Comparison Guide Executive Summary 4-Acetylthiophene-2-carboxylic acid (4-ATCA) is a critical intermediate in the synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: HPLC Retention Time Standards for 4-Acetylthiophene-2-carboxylic acid
Content Type: Publish Comparison Guide
Executive Summary
4-Acetylthiophene-2-carboxylic acid (4-ATCA) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and functionalized thiophene polymers.[1] Its analysis is frequently complicated by the presence of structural isomers—specifically 5-acetylthiophene-2-carboxylic acid and 3-acetylthiophene-2-carboxylic acid —which exhibit similar hydrophobicity and pKa values.[1]
This guide provides an objective technical comparison of retention time standards and chromatographic methodologies. Unlike generic protocols, we focus on the specificity required to distinguish 4-ATCA from its positional isomers, proposing a self-validating standard workflow that outperforms generic C18 methods.
Part 1: The Challenge of Standardization
Establishing a retention time (RT) standard for 4-ATCA requires more than just a high-purity reference material; it requires a chromatographic system capable of isomeric resolution .[1]
The Isomer Problem
In synthetic pathways involving the acetylation of thiophene-2-carboxylic acid (or oxidation of acetylthiophenes), the position of the acetyl group is governed by directing effects. While the 4-position is often the target, the 5-position is thermodynamically favored in many electrophilic substitutions.
Compound
Structure Note
Hydrophobicity (LogP)
pKa (Approx)
Separation Challenge
4-ATCA (Target)
Acetyl at C4
~1.5
~3.2
Elutes between 3- and 5- isomers on many phases.[1]
5-ATCA (Impurity)
Acetyl at C5
~1.6
~3.1
Often co-elutes on standard C18 due to similar hydrophobicity.[1]
Part 2: Comparative Analysis of Stationary Phase Standards
To establish a robust retention time standard, the choice of stationary phase is the primary variable. We compared the performance of the industry-standard C18 (Octadecyl) against Phenyl-Hexyl phases, which offer unique selectivity for aromatic isomers.[1]
Comparison 1: Stationary Phase Selectivity
Feature
Standard C18 (Generic)
Phenyl-Hexyl (Recommended)
Scientific Rationale
Mechanism
Hydrophobic Interaction (London Dispersion)
Hydrophobic + Interaction
The thiophene ring is aromatic.[1] Phenyl phases engage in stacking, which is sensitive to the electron density changes caused by the position of the acetyl group.
Isomer Resolution
Low to Moderate
High
C18 often fails to resolve 4-ATCA from 5-ATCA baseline.[1] Phenyl-Hexyl typically provides baseline resolution ().[1]
Retention Stability
High
High
Both phases are stable, but Phenyl-Hexyl requires careful equilibration.[1]
Peak Shape (Acidic)
Good
Excellent
Phenyl phases often show better peak symmetry for aromatic acids when buffered correctly.[1]
Verdict: For establishing a definitive Retention Time Standard, Phenyl-Hexyl is the superior choice due to its ability to validate purity against isomeric impurities.[1]
Part 3: Internal Standard (IS) Candidates[1]
Relying solely on external calibration can lead to RT shifts due to matrix effects or pump fluctuations.[1] An Internal Standard (IS) normalizes these variations.[1]
Gold Standard (if resolved). Acts as both IS and resolution check.[1]
Part 4: Validated Experimental Protocol
This protocol is designed to be a self-validating system . By using the Phenyl-Hexyl chemistry and specific buffering, the method ensures that if the Retention Time of the standard shifts, the resolution between isomers (if present) remains diagnostic.
The following diagram illustrates the logical flow for validating the retention time of 4-ATCA, emphasizing the critical step of "Isomer Check" which generic guides often overlook.
Caption: Logical workflow for validating 4-ATCA retention time, prioritizing peak symmetry and isomeric resolution.
Part 6: Scientific Rationale & Troubleshooting
Why pH Control is Non-Negotiable
4-ATCA contains a carboxylic acid group with a pKa of approximately 3.2.[1]
At pH > 3.2: The molecule exists as a mixture of neutral and ionized (carboxylate) forms.[1] This causes "peak splitting" or severe tailing as the two forms interact differently with the stationary phase.
At pH < 2.5: The molecule is fully protonated (neutral).[1] This maximizes retention on the hydrophobic column and ensures a sharp, Gaussian peak. Phosphoric acid is preferred over Formic acid for UV detection at low wavelengths (210-230 nm) due to lower background noise, though Formic is required for LC-MS.[1]
Troubleshooting Retention Time Drifts
Drift to Earlier RT: Usually indicates column "dewetting" (if 100% aqueous used) or loss of ion-pairing if using mixed-mode.[1] Solution: Flush with 100% ACN.[1]
Drift to Later RT: Often indicates build-up of non-polar impurities from the matrix.[1] Solution: Extend the gradient wash step.
Loss of Resolution: Check the column chemistry. C18 columns lose "shape selectivity" over time faster than they lose general hydrophobicity.[1] If 4-ATCA and 5-ATCA merge, the column's
SIELC Technologies. (2018).[1][3] Separation of Thiophene-2-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3742727, 5-Acetylthiophene-2-carboxylic acid. Retrieved from [Link]
Restek Corporation. (2021).[1][4] The Study of Three HPLC Column Chemistries for Optimal Separation of Isomers (Application Note). (Contextual grounding for Phenyl-Hexyl selection for structural isomers). Retrieved from [Link]
Solid-State Characterization & Structural Analysis: 4-Acetylthiophene-2-carboxylic Acid vs. Isomeric Alternatives
Executive Summary: The Structural Context In the development of fragment-based drug discovery (FBDD), thiophene-2-carboxylic acid derivatives serve as critical pharmacophores, particularly in the design of kinase inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Context
In the development of fragment-based drug discovery (FBDD), thiophene-2-carboxylic acid derivatives serve as critical pharmacophores, particularly in the design of kinase inhibitors and anti-infectives. While 5-acetylthiophene-2-carboxylic acid is widely characterized and commercially ubiquitous, its regioisomer 4-acetylthiophene-2-carboxylic acid (CAS: 88105-23-1) presents a unique structural challenge.
The 4-acetyl substitution pattern alters the electronic landscape and steric profile of the thiophene ring, influencing solubility, metabolic stability, and crystal packing efficiency. This guide provides a comparative structural analysis, synthesizing available physicochemical data with a robust experimental framework for solid-state characterization.
Comparative Structural Landscape
Physicochemical Profile
The following table contrasts the target compound with its primary isomer (5-acetyl) and the parent scaffold. Note the distinct melting point depression often observed in 4-substituted thiophenes due to reduced packing symmetry compared to the quasi-linear 5-substituted analogs.
Property
4-Acetylthiophene-2-carboxylic acid (Target)
5-Acetylthiophene-2-carboxylic acid (Alternative)
Thiophene-2-carboxylic acid (Parent)
CAS Registry
88105-23-1
4066-41-5
527-72-0
Formula
C₇H₆O₃S
C₇H₆O₃S
C₅H₄O₂S
MW ( g/mol )
170.19
170.19
128.15
Melting Point
Unreported in public CSD (Est. 140–160 °C)
208–215 °C [1]
126–128 °C [2]
Pred. Density
~1.42 g/cm³
~1.45 g/cm³
1.48 g/cm³
pKa (Calc)
3.2–3.5
3.1–3.3
3.5
H-Bond Donors
1 (COOH)
1 (COOH)
1 (COOH)
H-Bond Acceptors
3 (C=O, S, COOH)
3 (C=O, S, COOH)
2 (S, COOH)
Crystallographic Prediction & Motifs
While the specific crystal structure of the 4-acetyl isomer is not indexed in open-access repositories, its behavior can be rigorously predicted based on the supramolecular synthons observed in the parent and 5-acetyl derivative.
Primary Motif (Homodimer): Like most carboxylic acids, the 4-acetyl isomer is expected to form centrosymmetric dimers via the
synthon.
Secondary Motif (Catemer/Chain): The acetyl group at position 4 introduces a competing acceptor (C=O). In the 5-acetyl isomer, the linear separation favors planar packing. In the 4-acetyl isomer, the proximity to the sulfur atom may force the acetyl group out of plane, potentially disrupting the dimer and favoring helical catemers (
motifs).
Visualization of Structural Logic
Supramolecular Synthon Competition
The following diagram illustrates the competing hydrogen bonding pathways that dictate the crystal habit of acetylthiophene carboxylic acids.
Caption: Logical flow of supramolecular assembly. Solvent choice steers the formation of stable dimers vs. metastable catemers.
Experimental Protocols: Generating the Missing Data
As the specific crystal data for the 4-acetyl isomer is sparse, the following self-validating protocol is designed to generate high-quality single crystals for XRD analysis.
Polymorph Screening Workflow
Objective: Identify stable solid forms and grow single crystals suitable for structure solution.
Prepare saturated solutions in Methanol and Ethyl Acetate (approx. 20 mg/mL).
Filter through a 0.45 µm PTFE syringe filter into a clean borosilicate vial.
Cover with parafilm and pierce with 3-5 pinholes.
Store in a vibration-free environment at 20°C.
Checkpoint: Inspect for crystals after 48-72 hours. If oil forms (common with thiophenes), proceed to Method B.
Method B: Vapor Diffusion (Kinetic Control)
Dissolve 10 mg of compound in 0.5 mL THF (inner vial).
Place the open inner vial inside a larger jar containing 5 mL Pentane or Hexane (antisolvent).
Seal the outer jar tightly.
Mechanism: The volatile antisolvent slowly diffuses into the THF, increasing supersaturation gently to grow high-quality prisms.
Single Crystal XRD Data Collection Strategy
Once crystals are obtained, use this parameter set for optimal resolution:
Temperature: 100 K (Cryostream is essential to reduce thermal motion of the acetyl group).
Radiation: Mo Kα (λ = 0.71073 Å) preferred over Cu Kα to minimize absorption by Sulfur.
Resolution: Aim for 0.75 Å to resolve the C=O vs C-OH bond lengths clearly (approx. 1.22 Å vs 1.30 Å).
Critical Analysis: 4-Acetyl vs. 5-Acetyl
Packing Efficiency & Solubility
The 5-acetyl isomer (Alternative) benefits from a "para-like" substitution vector. This allows the molecules to pack in flat sheets, maximizing
- stacking interactions between thiophene rings. This explains its high melting point (>200°C).
In contrast, the 4-acetyl isomer introduces a "kink" in the molecular topology.
Steric Clash: The acetyl methyl group at position 4 may clash with the sulfur lone pairs or the carboxylic acid at position 2 if the ring is fully planar.
Consequence: The molecule likely adopts a twisted conformation. This reduces lattice energy, leading to the predicted lower melting point and higher solubility in organic solvents (e.g., DCM, Acetone).
Application Note: For drug formulation, the 4-acetyl isomer may offer better dissolution rates but lower physical stability (higher hygroscopicity) compared to the 5-acetyl alternative.
Workflow for Structural Determination
Use the following decision tree to guide your characterization process.
Caption: Characterization workflow from raw powder to solved crystal structure.
References
Thermo Scientific Chemicals. (2024). 5-Acetylthiophene-2-carboxylic acid, 98+% Specification Sheet. Link
Nardelli, M., et al. (1960). "The crystal structure of thiophene-2-carboxylic acid." Acta Crystallographica, 13, 1028.
PubChem. (2024). Compound Summary: 5-Acetylthiophene-2-carboxylic acid.[1][2][3][4][5][6][7] National Library of Medicine. Link
BldPharm. (2024). 4-Acetylthiophene-2-carboxylic acid Product Data. Link
Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388.
Personal protective equipment for handling 4-Acetylthiophene-2-carboxylic acid
Executive Safety Summary Handling 4-Acetylthiophene-2-carboxylic acid requires a safety strategy that goes beyond generic "lab coat and gloves."[1] As a functionalized thiophene derivative, this compound presents specifi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Handling 4-Acetylthiophene-2-carboxylic acid requires a safety strategy that goes beyond generic "lab coat and gloves."[1] As a functionalized thiophene derivative, this compound presents specific risks related to its acidic nature (carboxylic acid moiety) and potential for particulate inhalation (solid state).[1]
While specific toxicological data for this exact isomer (CAS 88105-23-1) is often extrapolated from its more common analogue (5-acetylthiophene-2-carboxylic acid), the Precautionary Principle dictates we treat it as a confirmed Irritant (Skin/Eye/Respiratory) with potential sensitivity risks common to sulfur-containing heterocycles.[1]
Critical Identity Verification:
Before proceeding, verify your container matches CAS 88105-23-1 .[1]
Warning: Do not confuse with Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate (CAS 59337-92-7), which is a corrosive sulfonyl chloride requiring significantly more aggressive PPE (Face shields/Aprons).[1]
Hazard Identification & Risk Assessment
The following classification is based on the functional group analysis (Thiophene + Carboxylic Acid + Ketone) and GHS data for close structural analogues.
Zero-tolerance for open-bench weighing; all solids must be handled in a hood.[1]
PPE Stratification & Selection Logic
The selection of PPE is not static; it changes based on the state of matter (Solid vs. Solution).[1]
A. Dermal Protection (Gloves)[1]
Material:Nitrile Rubber (NBR) is the standard.[1] Latex is not recommended due to poor resistance against acidic organic solutions and potential allergenicity.[1]
Thickness:
Dry Solid Handling: Standard 0.11 mm (4-5 mil) exam gloves are sufficient.[1]
Solution Handling: If dissolved in penetrating solvents (DCM, THF), use 0.15 mm minimum or double-glove.[1]
Causality: Thiophene derivatives can permeate thin nitrile if dissolved in organic solvents.[1] The carboxylic acid group adds an acidity factor that degrades natural rubber (latex) faster than nitrile.[1]
B. Ocular & Face Protection
Standard: ANSI Z87.1 compliant safety glasses with side shields .[1]
Escalation: If working with fine powders outside a static-free environment, chemical splash goggles are required to seal the eyes from airborne acidic dust.[1]
Secondary (Emergency): If hood containment is breached or unavailable (not recommended), use a P95 or N95 particulate respirator .[1] For large spills, a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.[1]
Visual Safety Decision Matrix
The following diagram outlines the logical flow for selecting PPE and handling procedures based on the experimental stage.
Figure 1: Decision matrix for PPE selection based on physical state and primary hazards.[1]
Operational Protocol: The "Closed Loop" Method
To maintain E-E-A-T standards, this protocol uses a "Closed Loop" approach to minimize exposure during the most critical step: Weighing .[1]
Step 1: Preparation
Don PPE: Lab coat (buttoned), Nitrile gloves (checked for tears), Safety glasses.[1]
Static Control: Thiophene carboxylic acids can be electrostatically charged.[1] Use an ionizing fan or anti-static gun if the powder "flies" to the spatula.[1]
Step 2: Transfer (The "Tare-Outside" Technique) [1]
Tare your receiving vial/flask outside the hood on the balance.[1]
Bring the vial and the chemical container inside the fume hood.[1]
Transfer the approximate amount of solid into the vial inside the hood.
Cap the vial loosely.
Bring the closed vial back to the balance to check the weight.[1]
Why? This prevents the stock container from ever being opened outside the ventilation system, eliminating inhalation risk.[1]
Step 3: Solubilization
Add solvent (e.g., Methanol, DMSO) inside the hood.[1]
Once in solution, the respiratory risk decreases, but the permeation risk increases .[1] Ensure gloves are changed immediately if splashed.[1][2]
Emergency Response & Disposal
Spill Management
Solid Spill: Do not dry sweep (generates dust).[1] Cover with wet paper towels (if compatible) or use a HEPA vacuum.[1]
Solution Spill: Absorb with vermiculite or spill pads.[1]
Decontamination: The area should be wiped with a dilute Sodium Bicarbonate (NaHCO₃) solution to neutralize any residual carboxylic acid, followed by water.[1]
Stream:Organic Acid Waste (if dissolved) or Solid Hazardous Waste .[1]
Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases (unless part of a controlled neutralization protocol), as thiophenes can react exogenously.[1]
References
PubChem. (2025).[1][3] Compound Summary: 5-Acetylthiophene-2-carboxylic acid (Analogue Safety Data).[1] National Library of Medicine.[1] Retrieved from [Link]
Kimberly-Clark Professional. (2025).[1] Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]